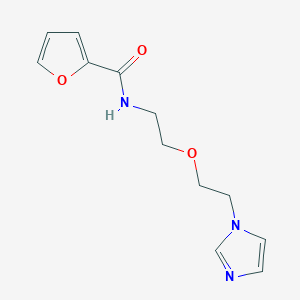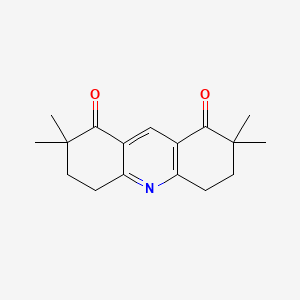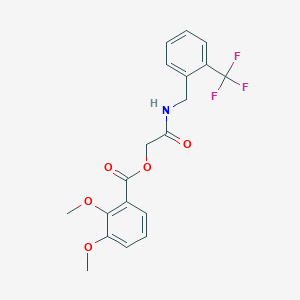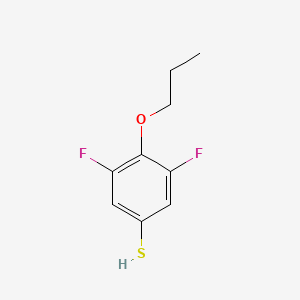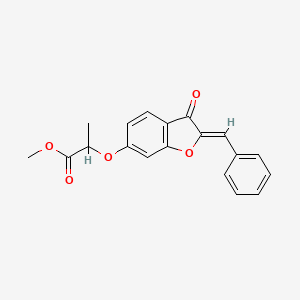![molecular formula C25H25N3O5 B2525683 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902921-38-4](/img/no-structure.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrido[2,3-d]pyrimidine-2,4-dione, which is a heterocyclic compound. This class of compounds has been extensively studied for their biological activities, including their potential as therapeutic agents. The presence of methoxy groups and a benzyl moiety suggests that the compound may have interesting chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related pyrimidine dione derivatives often involves the condensation of appropriate precursors, such as amino acids or aminopyridines with malonates or other carbon nucleophiles, followed by cyclization and functional group modifications. For example, the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives has been achieved by employing strategies that include the replacement of the thienopyridin-4-one nucleus with other heterocyclic surrogates . Similarly, the synthesis of 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones involves the reaction of 4-methyl-2-aminopyridine with diethylmalonate, followed by condensation with various amino components .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine-2,4-diones is characterized by a fused pyrimidine and pyridine ring system. The substitution pattern on the rings, particularly the position and nature of the methoxy groups, can significantly influence the molecular conformation and the potential for intramolecular interactions, such as hydrogen bonding. Molecular modeling studies of related compounds have indicated that certain side chains can form intramolecular hydrogen bonds, which may affect the compound's lipophilicity and membrane permeability .
Chemical Reactions Analysis
Pyrimidine diones can undergo various chemical reactions, including acylation, alkylation, and isomerization, depending on the substituents present and the reaction conditions. For instance, pyrrolidine-2,4-diones can be acylated at C-3 with acid chlorides in the presence of Lewis acids . Alkylation reactions, such as those involving 2-thiouracils, can occur exclusively at the sulfur atom when reacted with appropriate alkyl halides . These reactions can be used to introduce different functional groups, which can alter the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidine-2,4-diones are influenced by their molecular structure. The presence of methoxy and benzyl groups can increase the lipophilicity of the compound, potentially improving oral absorption and bioavailability. The electronic properties of the pyrimidine ring system, such as electron-withdrawing or electron-donating effects, can affect the compound's reactivity and interactions with biological targets. The solubility, melting point, and stability of these compounds can vary widely and are important for their practical application in medicinal chemistry.
科学的研究の応用
Synthesis and Characterization
- Novel synthesis methods for derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, including various functionalized forms, have been developed, showcasing their potential in pharmaceutical chemistry and material science. These methods involve efficient and regioselective reactions, offering access to a diverse library of compounds (El Bouakher et al., 2013).
- A catalyst-free synthesis approach for dihydrothieno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione derivatives was developed, featuring environmentally friendly procedures and high yields, indicating their potential for large-scale production (Yao et al., 2014).
Structural Analysis and Computational Studies
- Advanced techniques like NMR, FT-IR, and X-ray diffraction have been used for the structural analysis of pyrido[2,3-d]pyrimidine derivatives, contributing to a deeper understanding of their chemical properties and potential applications (Ashraf et al., 2019).
Potential in Material Science
- The third-order nonlinear optical properties of derivatives were studied, suggesting their promise as materials for optical and electronic device applications due to their significant nonlinear absorption cross-section and two-photon absorption phenomena (Shettigar et al., 2009).
Herbicidal Activities
- Some derivatives showed promising herbicidal activities, indicating potential applications in agriculture and environmental management (Huazheng, 2013).
Molecular Interactions and Crystal Structures
- Detailed studies on the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed insights into their molecular interactions, which are crucial for understanding their chemical behavior and potential applications in various fields (Trilleras et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-methoxybenzaldehyde with 2-amino-4,6-dimethoxypyrimidine to form 3-(3-methoxybenzyl)-2-amino-4,6-dimethoxypyrimidine. This intermediate is then reacted with 3-(bromomethyl)-1-(3,4-dimethoxyphenyl)propan-1-ol to form the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "2-amino-4,6-dimethoxypyrimidine", "3-(bromomethyl)-1-(3,4-dimethoxyphenyl)propan-1-ol" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 2-amino-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate to form 3-(3-methoxybenzyl)-2-amino-4,6-dimethoxypyrimidine.", "Step 2: Reaction of 3-(3-methoxybenzyl)-2-amino-4,6-dimethoxypyrimidine with 3-(bromomethyl)-1-(3,4-dimethoxyphenyl)propan-1-ol in the presence of a base such as potassium carbonate to form the final product, 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS番号 |
902921-38-4 |
分子式 |
C25H25N3O5 |
分子量 |
447.491 |
IUPAC名 |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H25N3O5/c1-31-19-7-4-6-18(14-19)16-28-23-20(8-5-12-26-23)24(29)27(25(28)30)13-11-17-9-10-21(32-2)22(15-17)33-3/h4-10,12,14-15H,11,13,16H2,1-3H3 |
InChIキー |
STBYOVWWUVGLIJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




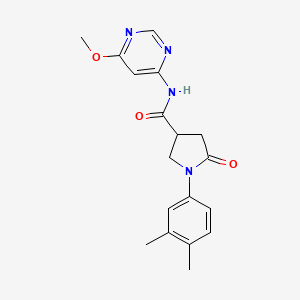
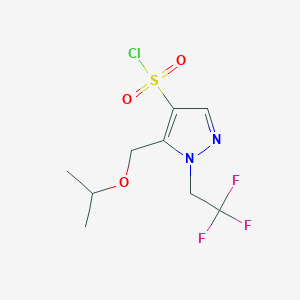
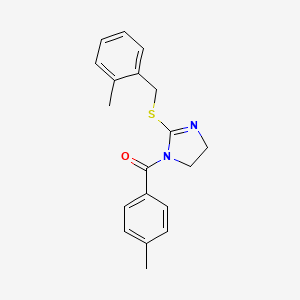


![5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2525609.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(3-hydroxyphenyl)ethyl]propanamide](/img/structure/B2525610.png)

